molecular formula C10H15N B1345595 4-sec-Butylaniline CAS No. 30273-11-1

4-sec-Butylaniline

Cat. No.: B1345595
CAS No.: 30273-11-1
M. Wt: 149.23 g/mol
InChI Key: NVVVQTNTLIAISI-UHFFFAOYSA-N
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Description

4-sec-Butylaniline, also known as 4-(1-methylpropyl)aniline, is an organic compound with the molecular formula C10H15N. It is a derivative of aniline, where the hydrogen atom at the para position of the benzene ring is replaced by a sec-butyl group. This compound is used in various chemical syntheses and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-sec-Butylaniline can be synthesized through several methods. One common method involves the alkylation of aniline with sec-butyl halides under basic conditions. The reaction typically proceeds as follows:

Industrial Production Methods

In industrial settings, this compound is produced on a larger scale using similar alkylation reactions. The process involves continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using distillation or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

4-sec-Butylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-sec-Butylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-sec-Butylaniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The sec-butyl group can influence the compound’s lipophilicity and binding affinity to molecular targets, affecting its overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-sec-Butylaniline is unique due to the presence of the sec-butyl group, which imparts distinct steric and electronic effects compared to other alkyl-substituted anilines. These effects can influence the compound’s reactivity, solubility, and binding interactions, making it valuable for specific applications in chemical synthesis and research .

Properties

IUPAC Name

4-butan-2-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-3-8(2)9-4-6-10(11)7-5-9/h4-8H,3,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVVVQTNTLIAISI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00865535
Record name Benzenamine, 4-(1-methylpropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00865535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30273-11-1
Record name 4-(1-Methylpropyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30273-11-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, 4-(1-methylpropyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030273111
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, 4-(1-methylpropyl)-
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Record name Benzenamine, 4-(1-methylpropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00865535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-sec-butylaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.539
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 4-sec-Butylaniline react with dimethyl 2,3,6-trihydroxypentafulvene-1,4-dicarboxylate?

A1: The research indicates that, similar to other primary aromatic amines, this compound reacts with dimethyl 2,3,6-trihydroxypentafulvene-1,4-dicarboxylate to yield a 6-aminopentafulvene derivative. [] This occurs through a nucleophilic substitution reaction where the amine group of this compound replaces the hydroxyl group at the C6 position of the pentafulvene ring. [] Unlike primary alkyl or cycloalkylamines, ring expansion to form a terephthalate derivative is not observed with this compound. []

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